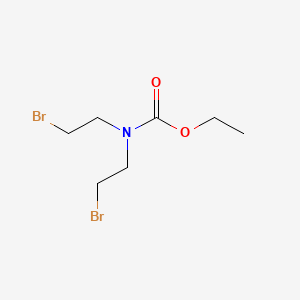

Ethyl bis(2-bromoethyl)carbamate

Overview

Description

Ethyl bis(2-bromoethyl)carbamate , also known as bis(2-bromoethyl) ether , is an organobromine compound and an ether. It is used in the manufacture of pharmaceuticals and crown ethers . The molecular formula is C7H13Br2NO2 , with an average mass of 302.992 Da .

Synthesis Analysis

This compound can be synthesized through reactions involving urea and ethanol. Yeast or lactic acid bacteria, present during fermentation, generate urea from amino acids like arginine or citrulline. The reaction occurs between naturally occurring urea (from yeast metabolism of arginine) and ethanol produced during fermentation. Citrulline, another amino acid, can also serve as an ethyl carbamate precursor .

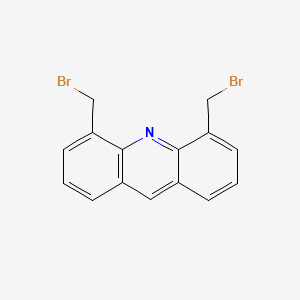

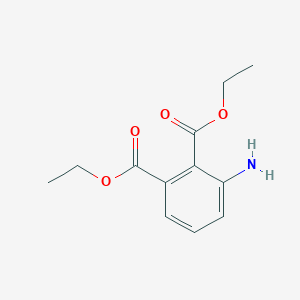

Molecular Structure Analysis

The molecular structure of this compound consists of two bromoethyl groups attached to a carbamate functional group. The chemical formula is C7H13Br2NO2 .

Chemical Reactions Analysis

This compound can form through reactions involving urea and ethanol. The key reaction is between urea and ethanol, leading to the formation of ethyl carbamate. Lactic acid bacteria can also contribute to citrulline production, which serves as another precursor for ethyl carbamate .

Scientific Research Applications

Carcinogenicity Assessment

- Research at the International Agency for Research on Cancer (IARC) assessed the carcinogenicity of ethyl carbamate (urethane), a frequent contaminant in fermented foods and beverages, highlighting its significance in scientific studies on carcinogens (Baan et al., 2007).

Antineoplastic Agents

- Ethyl [bis(1-aziridinyl)phosphinyl]carbamate and its derivatives have been synthesized for potential use as dual antagonists in antineoplastic therapy, showing significant tumor inhibitory activities in experimental animals. One such derivative, ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), has been under clinical investigation (Bardos et al., 1965).

Chemotaxonomic Significance

- A new urethane derivative, Ethyl N, N-bis(4-dimethylaminobutyl) carbamate (solaurethine), was isolated from the roots of Solanum carolinense. This compound, alongside others like solamine, contributes to the chemotaxonomic significance of the species (Evans & Somanabandhu, 1977).

Antineoplastic Activity and Chemical Properties

- Bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole have been prepared and evaluated against murine P388 lymphocytic leukemia and various human cancer cell lines, with specific derivatives showing significant antineoplastic activity (Anderson, Bhattacharjee, & Houston, 1989).

Environmental and Food Toxicant

- Ethyl carbamate's presence in fermented food products and alcoholic beverages, classified as a Group 2A carcinogen, poses a potential threat to human health. Research has focused on its formation, metabolism, and mitigation strategies to prevent EC-induced toxicity, underscoring the importance of addressing this compound in food safety and environmental health (Gowd et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl N,N-bis(2-bromoethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br2NO2/c1-2-12-7(11)10(5-3-8)6-4-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMMTULZEPCVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(CCBr)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448570 | |

| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77697-11-1 | |

| Record name | ETHYL BIS(2-BROMOETHYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

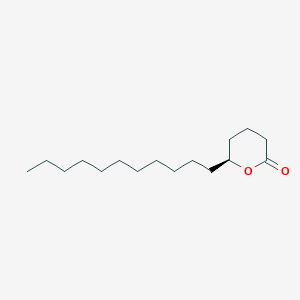

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)